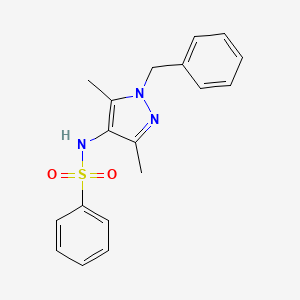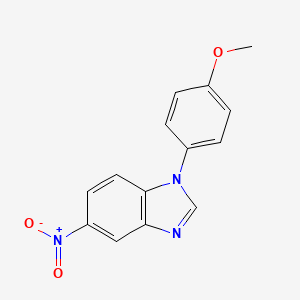
3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
描述
3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as HMAN, and it belongs to the class of chalcones, which are widely studied for their biological activities.
作用机制
The mechanism of action of HMAN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HMAN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. HMAN has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects
HMAN has been found to have various biochemical and physiological effects. In vitro studies have shown that HMAN can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation. In vivo studies have shown that HMAN can reduce the growth of tumors in mice and improve the antioxidant status of rats.
实验室实验的优点和局限性
One advantage of HMAN is its potential as a multitargeted agent, as it has been found to have activity against various enzymes and signaling pathways. Another advantage of HMAN is its relatively low toxicity, making it a potentially safe compound for use in various applications.
One limitation of HMAN is its poor solubility in water, which can make it difficult to work with in certain applications. Another limitation of HMAN is its relatively low bioavailability, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of HMAN. One direction is the development of new methods for the synthesis of HMAN that can improve its yield and purity. Another direction is the study of the structure-activity relationship of HMAN, which can help to identify more potent analogs of the compound.
In medicine, future directions for the study of HMAN include the development of new formulations of the compound that can improve its bioavailability and effectiveness. In agriculture, future directions for the study of HMAN include the development of new formulations of the compound that can improve its efficacy as a pesticide.
In industry, future directions for the study of HMAN include the development of new applications for the compound, such as its use as a dye or as a precursor for the synthesis of other compounds.
Conclusion
In conclusion, 3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on HMAN can lead to the development of new and effective applications for this compound.
合成方法
The synthesis of HMAN can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Suzuki coupling reaction. The Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of HMAN. This reaction involves the condensation of 4-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
科学研究应用
HMAN has been extensively studied for its potential applications in various scientific fields. In medicine, HMAN has shown promising results as an anticancer agent, as it has been found to induce apoptosis in cancer cells. HMAN has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
In agriculture, HMAN has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. HMAN has also been studied for its potential use as a plant growth regulator.
In industry, HMAN has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
属性
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJOUIYZWHSJX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile | |
CAS RN |
58521-33-8, 2900-76-7 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058521338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003107111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9FV5YNT7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)


![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)
